Thiazolo[4,5-c]pyridin-2-ol
Description
The Thiazolopyridine Scaffold: Structural Significance and Research Prominence in Medicinal Chemistry
The thiazolopyridine scaffold, a fused heterocyclic system incorporating both a thiazole (B1198619) and a pyridine (B92270) ring, is a recognized "privileged structure" in medicinal chemistry. mdpi.com This designation stems from its ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic environment and a rigid, planar structure that is amenable to various chemical modifications. tandfonline.com This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive framework for drug discovery. tandfonline.comresearchgate.net
The research prominence of thiazolopyridines is underscored by the extensive investigation into their diverse biological activities. Various isomers of the thiazolopyridine system, including thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and thiazolo[3,2-a]pyridines, have been synthesized and evaluated for a range of therapeutic applications. tandfonline.com These include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. bohrium.commdpi.comdmed.org.ua For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated potent anti-inflammatory effects, with some compounds exceeding the activity of the standard drug Ibuprofen in preclinical models. pensoft.net Furthermore, derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as potent inhibitors of c-KIT, a target in cancer therapy, with some analogues showing efficacy against imatinib-resistant mutants. nih.gov The broad-ranging biological potential of the thiazolopyridine scaffold continues to drive research into the synthesis and evaluation of novel derivatives.
Distinctive Features and Academic Research Trajectories of Thiazolo[4,5-c]pyridin-2-ol and its Analogues
While the broader thiazolopyridine family has been extensively studied, the specific isomer this compound has received comparatively less attention in the scientific literature. Its distinct arrangement of the fused rings and the presence of a hydroxyl group at the 2-position of the thiazole ring present a unique chemical entity with potential for specific biological interactions.
Limited direct research on this compound necessitates an examination of its closely related analogues to infer its potential research trajectories. One such analogue, 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol, has been synthesized and evaluated for its biological activity. nih.gov This compound, a bioisostere of arecoline (B194364), demonstrated affinity for muscarinic receptors, highlighting the potential for neurological applications of the thiazolo[4,5-c]pyridine (B1315820) core. nih.gov
Furthermore, research into derivatives of the thiazolo[4,5-c]pyridine scaffold has revealed other potential applications. For example, 2-(1-{ bohrium.comCurrent time information in Bangalore, IN.thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2H-1,2,3-triazole has been noted for its potential in medicinal chemistry, with the thiazolo[4,5-c]pyridine moiety contributing to its biological activity profile. The synthesis of various substituted thiazolo[4,5-c]pyridine derivatives opens avenues for exploring their utility in diverse therapeutic areas.
The table below summarizes key research findings on analogues of this compound, providing insights into the potential areas of investigation for this specific compound.
| Compound Name | Key Research Findings |
| 4,5,6,7-Tetrahydroisothiazolo[4,5-c]pyridin-3-ol | Synthesized as a bioisostere of arecoline and showed affinity for muscarinic receptors. nih.gov |
| 2-(1-{ bohrium.comCurrent time information in Bangalore, IN.Thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2H-1,2,3-triazole | Noted for its potential biological activities, with the thiazolo[4,5-c]pyridine core being a key structural feature. |
The academic research trajectory for this compound and its analogues appears to be in its nascent stages. The established biological activities of other thiazolopyridine isomers, combined with the initial findings on thiazolo[4,5-c]pyridine derivatives, suggest that future research could fruitfully explore its potential in areas such as neuropharmacology, oncology, and infectious diseases. The development of efficient synthetic routes to this compound and a broader library of its analogues will be crucial for unlocking the full scientific potential of this intriguing heterocyclic compound.
Structure
3D Structure
Properties
CAS No. |
857970-39-9 |
|---|---|
Molecular Formula |
C6H4N2OS |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3H-[1,3]thiazolo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) |
InChI Key |
JHQMMHCYMPQTRT-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1SC(=O)N2 |
Canonical SMILES |
C1=CN=CC2=C1SC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Pertaining to Thiazolo 4,5 C Pyridin 2 Ol and Its Core Structure
Strategic Retrosynthesis and Precursor Chemistry for the Thiazolo[4,5-c]pyridine (B1315820) Framework
The design of a synthetic route for a complex heterocyclic system like Thiazolo[4,5-c]pyridine begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available precursors. For the Thiazolo[4,5-c]pyridine core, two primary disconnection approaches are considered: annulation of a thiazole (B1198619) ring onto a pre-existing pyridine (B92270) scaffold, or the formation of a pyridine ring from a substituted thiazole derivative. dmed.org.uadmed.org.ua
Approach 1: Thiazole Annulation to a Pyridine Precursor
This is a common strategy where the pyridine ring is the starting point. A key precursor for this approach is a 3,4-disubstituted pyridine. Specifically, a 3-amino-4-chloropyridine (B21944) or a 3-amino-4-mercaptopyridine derivative serves as an ideal starting block. The thiazole ring can then be constructed by introducing the remaining carbon and sulfur atoms. For instance, reacting a 3-aminopyridine-4-thiol (B1283297) with a one-carbon electrophile (like phosgene (B1210022) or its equivalent) would lead to the formation of the thiazole ring, incorporating the 2-oxo functionality directly.
Approach 2: Pyridine Annulation to a Thiazole Precursor
Alternatively, the synthesis can commence from a functionalized thiazole ring. A 4,5-disubstituted thiazole, such as 4-amino-5-formylthiazole or a related derivative, can be used. The pyridine ring is then constructed by reacting this precursor with a molecule that can provide the remaining three carbon atoms of the pyridine ring, often through a cyclocondensation reaction. researchgate.net For example, a Knoevenagel condensation followed by intramolecular cyclization is a plausible route. dmed.org.ua
These retrosynthetic pathways highlight the key precursors needed for the synthesis of the Thiazolo[4,5-c]pyridine framework, as summarized in the table below.
| Retrosynthetic Approach | Key Disconnection | Precursors |
| Thiazole Annulation | C-S and C-N bonds of the thiazole ring | 3-Amino-4-chloropyridine, 3-Amino-4-mercaptopyridine |
| Pyridine Annulation | C-C and C-N bonds of the pyridine ring | 4-Amino-5-formylthiazole, 4-Amino-5-acylthiazole |
Established and Emerging Synthetic Routes to Thiazolo[4,5-c]pyridin-2-ol and Related Analogues
The synthesis of the Thiazolo[4,5-c]pyridine core and its derivatives leverages a variety of powerful chemical reactions, ranging from classical cyclizations to modern multi-component strategies.
Cyclization Reactions for Thiazolopyridine Ring Formation
Cyclization reactions are fundamental to the construction of the fused Thiazolo[4,5-c]pyridine ring system. One of the most direct methods involves the reaction of 2,3-dichloropyridine (B146566) with a thiourea (B124793) derivative. This approach, while effective for some isomers, can be adapted for the [4,5-c] system starting from appropriately substituted pyridines.
A prominent strategy involves the Hantzsch thiazole synthesis, adapted for a pyridine precursor. For instance, the reaction of a 3-amino-4-halopyridine with a thiocarbonyl compound can lead to the formation of the fused thiazole ring. Another powerful method is the reaction of 3-aminopyridine-4-thiol with phosgene or a phosgene equivalent, which directly installs the 2-ol functionality (in its keto tautomeric form).
The Gould-Jacobs reaction can also be envisioned, where a 4-aminothiazole derivative reacts with a suitable three-carbon fragment, like diethyl ethoxymethylenemalonate, to construct the pyridine ring through thermal cyclization.
Functional Group Interconversions Leading to this compound
Often, the Thiazolo[4,5-c]pyridine core is synthesized with a more stable or synthetically convenient functional group at the 2-position, which is later converted to the desired hydroxyl group. This process is known as functional group interconversion (FGI). imperial.ac.uk
A common precursor is 2-aminothiazolo[4,5-c]pyridine. The amino group can be converted to a hydroxyl group via a diazotization reaction. Treatment of the 2-amino derivative with sodium nitrite (B80452) in an acidic aqueous solution generates a diazonium salt, which subsequently hydrolyzes to yield this compound.
Another versatile precursor is 2-chlorothiazolo[4,5-c]pyridine. The chloro group, being a good leaving group, can be displaced by a hydroxide (B78521) nucleophile under suitable conditions, such as heating with aqueous base, to afford the target 2-ol compound. Similarly, a 2-methylthio group can be converted to the 2-ol through oxidation to the sulfoxide (B87167) or sulfone followed by nucleophilic substitution with hydroxide.
| Precursor Functional Group | Reagents and Conditions for Conversion to -OH |
| 2-Amino | 1. NaNO₂, aq. HCl, 0-5 °C2. H₂O, heat |
| 2-Chloro | NaOH or KOH, H₂O/dioxane, heat |
| 2-Methylthio | 1. m-CPBA or Oxone® (oxidation)2. aq. NaOH, heat |
Multi-Component and Tandem Reactions for Thiazolopyridine Synthesis
Modern synthetic chemistry increasingly relies on multi-component reactions (MCRs) and tandem (or cascade) reactions to build molecular complexity in a single step, which is efficient and aligns with the principles of green chemistry. beilstein-journals.org While specific examples for this compound are not abundant, the principles are well-established for related thiazolopyridine isomers. rsc.orgresearchgate.net
A hypothetical MCR for the Thiazolo[4,5-c]pyridine framework could involve the one-pot reaction of a 1,3-dicarbonyl compound, a cyanoacetamide derivative, and a sulfur source. Such reactions often proceed through a series of sequential steps including Knoevenagel condensation, Michael addition, and cyclization/aromatization without the isolation of intermediates. rsc.org
Tandem reactions are also highly effective. For example, a sequence initiated by a Michael addition could create an intermediate that is perfectly poised for an intramolecular cyclization to form the fused ring system. The reaction of a substituted thiazole with an α,β-unsaturated carbonyl compound could trigger such a cascade to build the pyridine portion of the molecule. dmed.org.ua These strategies offer rapid access to highly functionalized thiazolopyridine cores. rsc.orgnih.govnih.gov
Derivatization and Structural Diversification Strategies for this compound
Once the this compound nucleus is synthesized, its structure can be further modified to explore structure-activity relationships for various applications. This is typically achieved through reactions on the heterocyclic core.
Electrophilic and Nucleophilic Substitution Reactions on the this compound Nucleus
The reactivity of the this compound core towards substitution reactions is dictated by the electron distribution within the fused ring system. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the thiazole ring can be either electron-rich or -poor depending on the substituents. The 2-ol group exists in tautomeric equilibrium with its 2-oxo form, which significantly influences the electronic properties of the thiazole ring.
Electrophilic Substitution: The pyridine part of the nucleus is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Therefore, electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to be difficult and would likely occur on the thiazole ring, if at all, or require harsh reaction conditions. The exact position of substitution would depend on the relative activation provided by the sulfur atom and the deactivation by the adjacent pyridine nitrogen.
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present. For instance, if a chloro or nitro group is present on the pyridine ring of the this compound scaffold, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates. This provides a powerful method for introducing a wide range of functional groups onto the pyridine portion of the molecule. thieme-connect.com
| Reaction Type | Expected Reactivity on Pyridine Ring | Expected Reactivity on Thiazole Ring | Potential Reagents |
| Electrophilic Substitution | Deactivated | Potentially reactive, position-dependent | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) |
| Nucleophilic Substitution | Activated (with leaving group) | Generally unreactive | NaOMe (Methoxylation), R₂NH (Amination), NaSH (Thiolation) |
Transition Metal-Catalyzed Cross-Coupling for Side-Chain Functionalization
The functionalization of the thiazolo[4,5-c]pyridine core is crucial for modulating its physicochemical properties and biological activity. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, offering a powerful strategy for introducing a wide array of side-chains onto the heterocyclic scaffold with high efficiency and selectivity. eie.grrsc.org These reactions typically involve a palladium, nickel, or copper catalyst that facilitates the coupling of an organometallic reagent with an organic halide or triflate. eie.gr
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for creating C-C bonds, coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.orgmdpi.com For the thiazolo[4,5-c]pyridine system, this would typically involve a halogenated thiazolopyridine derivative as the electrophilic partner. The reaction is valued for its mild conditions, tolerance of numerous functional groups, and the low toxicity of the boron-containing byproducts. libretexts.org For instance, the Suzuki-Miyaura coupling has been successfully applied to synthesize various 5-substituted thiazoles and other heterocyclic systems, demonstrating its utility for aryl-aryl, aryl-vinyl, and other similar bond formations. nih.govrsc.orgnih.govmdpi.com The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orglibretexts.org Catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands, this method has largely replaced harsher, classical methods for C-N bond formation. wikipedia.orgacsgcipr.org In the context of the thiazolo[4,5-c]pyridine core, Buchwald-Hartwig amination allows for the direct introduction of diverse amino groups, which are prevalent in pharmacologically active molecules. The reaction's scope is broad, accommodating a wide range of amine coupling partners and aryl halides, including pyridinic systems. wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. youtube.com
Other notable cross-coupling reactions applicable to the functionalization of heterocyclic cores include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Sonogashira coupling (for introducing alkyne moieties). eie.grmdpi.com These methods provide a comprehensive toolkit for the synthetic chemist to elaborate the thiazolo[4,5-c]pyridine scaffold, enabling the systematic exploration of structure-activity relationships.
The table below summarizes representative examples of transition metal-catalyzed cross-coupling reactions on related pyridine and thiazole systems, illustrating the typical conditions and outcomes.
| Reaction Type | Heterocyclic Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | C-C coupled biaryl | mdpi.com |
| Suzuki-Miyaura | 3-amino-5-bromo-2-chloropyridine derivative | 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | - | - | C-C coupled biaryl | nih.gov |
| Suzuki-Miyaura | 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | Na₂CO₃ | Methanol | C-C coupled biaryl | mdpi.com |
| Buchwald-Hartwig | Aryl Bromide | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | Aryl Amine | libretexts.org |
| Buchwald-Hartwig | 2-bromopyridine | Volatile amines (e.g., dimethylamine) | Pd catalyst | - | - | Aminopyridine | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for Thiazolo 4,5 C Pyridin 2 Ol in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the Thiazolo[4,5-c]pyridin-2-ol scaffold. ias.ac.in Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons would provide definitive information about their relative positions. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the bicyclic system, including those in the thiazole (B1198619) and pyridine rings. researchgate.net The chemical shift of the carbon at the 2-position would be particularly indicative of the presence of the hydroxyl group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish correlations between protons and carbons, confirming the fused ring structure and the position of substituents. nih.gov
While specific spectral data for the parent compound this compound is not detailed in the provided research, the analysis of related structures demonstrates the power of NMR. For instance, in a derivative of the isomeric thiazolo[4,5-c]pyridazine system, ¹H NMR revealed a set of resonances in the aromatic region (7.21–8.00 ppm), and the ¹³C NMR spectrum contained 20 distinct signals, including a characteristic carbonyl resonance at 191.88 ppm, which was crucial for its structural assignment. nih.gov
Table 1: Expected NMR Spectroscopic Features for this compound
| Technique | Expected Information | Anticipated Signals |
|---|---|---|
| ¹H NMR | Provides information on the number and electronic environment of protons. | - Signals for protons on the pyridine ring.
|
| ¹³C NMR | Reveals the number of unique carbon atoms and their functional groups. | - Signals for carbons in the aromatic pyridine and thiazole rings.
|
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms (H-H, C-H). | - Correlation peaks confirming the fused ring structure and substituent placement. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
For this compound (C₆H₄N₂OS), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. In studies of related heterocyclic systems, such as a thiazolo[4,5-c]pyridazine derivative, HRMS was used to confirm the atomic composition of C₂₅H₁₅N₅OS₂ by identifying an exact mass of m/z 465.0717. nih.gov
Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. Subsequent fragmentation of the molecular ion provides a unique fingerprint that can help confirm the structure. The fragmentation patterns of fused heterocyclic systems often involve characteristic losses of small molecules (e.g., N₂, CO) and cleavage of the rings. sapub.orgnih.gov Analysis of these fragmentation pathways helps to verify the core thiazolopyridine structure.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)
Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of final products and intermediate compounds. By developing a suitable method (i.e., selecting the appropriate column, mobile phase, and detector), a sharp, symmetrical peak for this compound can be obtained, and its purity can be quantified by measuring the peak area relative to any impurities. In the synthesis of related thiazolo[5,4-b]pyridine (B1319707) derivatives, the purity of all compounds was analyzed by an LC/MS system and shown to be over 95%. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for monitoring the progress of a reaction. nih.gov This technique separates volatile components of a reaction mixture, which are then identified by their mass spectra. Thin-layer chromatography (TLC) is another crucial tool, often used for rapid reaction monitoring and for determining the appropriate solvent system for purification by column chromatography. nih.gov
X-ray Crystallography for Solid-State Structural Determination
While the crystal structure of this compound itself is not described in the available literature, a crystal structure analysis has been performed on the closely related derivative, 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine (C₆H₆N₄S). researchgate.net Single crystals suitable for X-ray diffraction were obtained by crystallization from methanol. researchgate.net The analysis provided unequivocal proof of the thiazolo[4,5-c]pyridine (B1315820) core structure. researchgate.net The crystallographic data for this derivative offers valuable insight into the geometry and packing of this heterocyclic system. researchgate.net
Table 2: Crystallographic Data for the Derivative 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine researchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₄S |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 10.458(9) |
| b (Å) | 3.805(3) |
| c (Å) | 18.03(2) |
| β (°) | 99.273(9) |
| Volume (ų) | 708.2 |
| Z | 4 |
Other Spectroscopic Methods (e.g., UV-Vis, IR) in Research Contexts
In addition to NMR and MS, other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. It is important to note that this compound can exist in tautomeric equilibrium with its keto form, Thiazolo[4,5-c]pyridin-2(3H)-one. The presence of the keto tautomer would be indicated by a strong C=O stretching vibration typically in the range of 1700-1650 cm⁻¹. Other characteristic peaks would include C=N and C=C stretching vibrations from the aromatic rings. In related heterocyclic systems, vibrational bands for C=O groups have been observed around 1695 cm⁻¹. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of this compound constitutes a chromophore that will absorb UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λₘₐₓ), is useful for confirming the presence of the conjugated system and for quantitative analysis.
Mechanistic Exploration of Biological Activities for Thiazolo 4,5 C Pyridin 2 Ol Derivatives in Preclinical Research
Enzyme Inhibition Profiles and Molecular Targets
Thiazolo[4,5-c]pyridin-2-ol derivatives and related compounds exert their biological effects primarily through the inhibition of various key enzymes. Their unique structural features allow for specific interactions within the active sites of these enzymes, leading to the modulation of critical biological pathways.
Kinase Inhibition Mechanisms (e.g., Cyclin-Dependent Kinases, c-KIT, PI3K, ITK, RAF, VEGFR2)
The thiazole (B1198619) and fused pyridine (B92270) ring system is a prominent scaffold in the design of kinase inhibitors, targeting the ATP-binding site of these enzymes.
Cyclin-Dependent Kinases (CDKs): Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as promising inhibitors of CDK2, CDK4, and CDK6, which are crucial for cell cycle regulation. These inhibitors can block CDK4/6 kinase activity, which in turn reduces the phosphorylation of the retinoblastoma (Rb) protein and inhibits transcription factors, thereby restoring cell cycle control. Thiazolo-pyridopyrimidines have also been evaluated as potential leads for CDK4/6 inhibition tbzmed.ac.ir.
c-KIT: Novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized to overcome resistance to existing c-KIT inhibitors like imatinib (B729) nih.govnih.gov. One potent derivative, designated as 6r, effectively inhibits c-KIT and demonstrates activity against the imatinib-resistant c-KIT V560G/D816V double mutant. nih.govnih.govmerckmillipore.com This compound showed an enzymatic inhibitory activity (IC50) of 0.14 μM against c-KIT, comparable to the established drug sunitinib nih.gov. Against the resistant double mutant, its IC50 was 4.77 μM, showing an 8.0-fold higher activity compared to imatinib nih.gov.
Phosphoinositide 3-Kinase (PI3K): The thiazolo[5,4-b]pyridine scaffold is a key feature in various potent PI3K inhibitors. nih.gov A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines demonstrated potent PI3K inhibitory activity. nih.govmdpi.com A representative compound, 19a, exhibited strong inhibition of PI3kα with an IC50 of 3.6 nM. nih.govmdpi.com Further analysis showed it potently inhibited PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, while its activity against PI3Kβ was approximately 10-fold lower. nih.govmdpi.com Molecular docking studies revealed that the N-heterocyclic core of these compounds fits into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions. nih.gov
Interleukin-2-inducible T-cell kinase (ITK): The thiazolo[5,4-b]pyridine scaffold has been utilized to develop ITK inhibitors. The binding mechanism involves the 1-nitrogen and 2-amino group of the scaffold forming hydrogen-bonding contacts with the hinge region of the ITK kinase. nih.gov
RAF Kinase: This scaffold has also been adapted for inhibitors of RAF kinase. nih.gov Specifically, thiazole derivatives have shown notable inhibitory effects against B-RAFV600E at nanomolar concentrations.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): The 5-position of the thiazolo[5,4-b]pyridine ring has been functionalized to effectively target the ATP-binding site of VEGFR2. nih.gov Other thiazole-based analogues have also demonstrated good inhibitory activity against VEGFR-2, a key mediator of angiogenesis. vulcanchem.com
Table 1: Kinase Inhibition by Thiazolo[4,5-c]pyridine (B1315820) Derivatives and Related Compounds
| Compound Class | Target Kinase | Key Derivative | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | c-KIT | 6r | 0.14 µM | nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT V560G/D816V | 6r | 4.77 µM | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kα | 19a | 3.6 nM | nih.govmdpi.com |
| Thiazolo[5,4-b]pyridine | PI3Kβ | 19a | ~25 nM | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kγ | 19a | 1.8 nM | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kδ | 19a | 2.5 nM | nih.gov |
| Thiazole Derivative | COX-2 | 6l | 0.09 µM | nih.gov |
Metabolic Enzyme Inhibition (e.g., MurB, 14α-lanosterol demethylase, Cyclooxygenase enzymes)
MurB and 14α-lanosterol demethylase: Thiazolo[4,5-b]pyridin-5-ones have been evaluated for antimicrobial activity. Molecular docking studies suggest a putative mechanism of action for their antibacterial effects is the inhibition of the E. coli MurB enzyme. researchgate.net For their antifungal activity, the proposed mechanism is the inhibition of 14α-lanosterol demethylase. researchgate.net
Cyclooxygenase (COX) enzymes: While direct studies on this compound are limited, the broader class of thiazole and thiazolidinone derivatives has been investigated as inhibitors of COX enzymes, which are pivotal in inflammation. mdpi.com Some thiazole-based compounds have been identified as potent and selective dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov For example, one thiazole derivative (6l) showed potent COX-2 inhibition with an IC50 value of 0.09 µM. nih.gov This inhibition reduces the expression of COX-2 genes and subsequently the levels of prostaglandin E2 (PGE2). nih.gov
Other Enzyme Systems (e.g., Poly(ADP-ribose) polymerase-1, Carbonic Anhydrase-III, Prolyl Hydroxylase Domain-2)
Poly(ADP-ribose) polymerase-1 (PARP-1): The thiazolo[5,4-b]pyridine scaffold has been investigated in the context of PARP-1 inhibition. Molecular docking studies have explored the binding affinity of derivatives with the PARP-1 target, suggesting a potential role for these compounds as PARP-1 antagonists. actascientific.com
Carbonic Anhydrase-III (CA-III): Derivatives containing a 2,4,5-trisubstitutedthiazole scaffold have been evaluated for their inhibitory activity against carbonic anhydrase (CA) isoforms. One compound, 2-amino-5-phenyl-thiazole-4-carboxylic acid, was found to be a potent CA-III inhibitor. The presence of a carboxylic acid group at the 4-position of the scaffold was found to be crucial for this inhibitory activity.
Prolyl Hydroxylase Domain-2 (PHD2): Preclinical research specifically detailing the mechanistic inhibition of Prolyl Hydroxylase Domain-2 by this compound derivatives is not extensively available in the reviewed literature.
Receptor Binding and Modulation in in vitro Systems (e.g., GABA-A receptors)
The structural similarity of some thiazolopyridine derivatives to known neuromodulators has prompted investigations into their receptor binding profiles. Specifically, thio analogues of the known gamma-aminobutyric acid (GABA) agonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) have been synthesized and tested. The compound 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, a close structural analogue to the core subject of this article, was found to be a weak GABA agonist. nih.gov Other related heterocyclic systems, such as pyrazolo[4,3-c]pyridines, have been identified as ligands for the benzodiazepine binding site on the GABA-A receptor. nih.gov
Cellular Pathway Perturbations (e.g., cell cycle arrest, apoptosis induction, signal transduction modulation)
The inhibition of key enzymes by thiazolopyridine derivatives translates into significant disruptions of cellular pathways, which are fundamental to their therapeutic potential.
Cell Cycle Arrest: As a direct consequence of CDK inhibition, various thiazole-containing compounds induce cell cycle arrest. The c-KIT inhibitor 6r was found to cause cell cycle arrest in cancer cells. nih.govmerckmillipore.com Other derivatives have been shown to induce arrest in the G1 or G2/M phase of the cell cycle, thereby halting cell proliferation.
Apoptosis Induction: Several thiazolo[5,4-b]pyridine derivatives have been shown to induce programmed cell death. The potent c-KIT inhibitor 6r attenuates cancer cell proliferation by inducing apoptosis. nih.govmerckmillipore.com This is often achieved through the blockade of downstream signaling pathways that promote cell survival.
Signal Transduction Modulation: The primary mechanism by which these compounds perturb cellular functions is through the modulation of signal transduction pathways. By inhibiting kinases such as c-KIT, PI3K, and VEGFR2, these derivatives block the downstream signaling cascades they control. For example, the derivative 6r blocks c-KIT downstream signaling, while PI3K inhibitors disrupt the critical PI3K/AKT/mTOR pathway. nih.govmerckmillipore.comnih.gov
Investigation of Antimicrobial Mechanisms in Bacterial and Fungal Models
Certain derivatives of the thiazolopyridine scaffold exhibit significant antimicrobial properties.
Antibacterial and Antifungal Activity: Thiazolo[4,5-b]pyridin-5-ones have demonstrated moderate antibacterial activity against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The proposed mechanism for this antibacterial action is the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria. researchgate.net These compounds also show antifungal activity, with the likely mechanism being the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane synthesis. researchgate.net
Table 2: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-5-one Derivatives
| Compound | Organism | Activity Metric | Value (mg/mL) | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| 4p | Resistant Bacteria (MRSA, P. aeruginosa, E. coli) | MIC | 0.12 - 0.47 | MurB Enzyme Inhibition | researchgate.net |
| 4p | Resistant Bacteria (MRSA, P. aeruginosa, E. coli) | MBC | 0.23 - 0.94 | MurB Enzyme Inhibition | researchgate.net |
| 4i | Fungi | MIC | 0.12 - 0.47 | 14α-lanosterol demethylase Inhibition | researchgate.net |
| 4i | Fungi | MFC | 0.23 - 0.94 | 14α-lanosterol demethylase Inhibition | researchgate.net |
Antioxidant Mechanisms and Free Radical Scavenging Activities
No published studies were found detailing the antioxidant mechanisms or free radical scavenging activities of this compound derivatives.
Anti-inflammatory Mechanisms in Experimental Models (e.g., modulation of inflammatory mediators)
No published studies were found investigating the anti-inflammatory mechanisms of this compound derivatives in experimental models or their effects on inflammatory mediators.
Further research is required to explore the potential biological activities of this particular compound series.
Structure Activity Relationship Sar Studies and Rational Design of Thiazolo 4,5 C Pyridin 2 Ol Analogues
Identification of Key Structural Features for Modulating Biological Activity
SAR studies on various thiazolopyridine isomers have revealed several key structural features crucial for biological activity. The core bicyclic scaffold itself provides a rigid framework that correctly orients substituents for interaction with biological targets. The planar nature of the heterocyclic system is considered important for activities like DNA intercalation in potential anticancer applications. vulcanchem.com
Specific functional groups at various positions have been identified as critical for activity:
The Hydroxyl/Oxo Group at C2: The 2-ol (or its tautomeric 2-one form) on the thiazole (B1198619) ring is a key feature. Fused thiazolo[4,5-b]pyridin-2-ones have been synthesized and modified at the N3, C5, and C6 positions to develop compounds with satisfactory pharmacological profiles for anti-inflammatory and antioxidant activities. researchgate.netnih.gov The ability of this group to act as a hydrogen bond donor and acceptor is critical for target engagement.
Substitution at the N3 Position: Modifications at the N3 position of the thiazolo[4,5-b]pyridin-2-one core have been shown to significantly influence anti-inflammatory and antioxidant activity. researchgate.netnih.gov
Substituents on the Pyridine (B92270) Ring: The nature and position of substituents on the pyridine portion of the scaffold are vital. For instance, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives designed as c-KIT inhibitors, functionalization at the 6-position was explored to target the ATP-binding site. nih.gov Similarly, for antimicrobial 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, the groups on the pyridine ring are essential for potency. mdpi.com
Amine Functionality: In the closely related Thiazolo[4,5-c]pyridin-4-amine, the amine group at the 4-position is highlighted as a key feature that can serve as a hydrogen bond donor, enhance water solubility, and influence cellular uptake. vulcanchem.com This suggests that hydrogen-bonding groups on the pyridine ring are important for molecular interactions.
Impact of Substituent Effects on Biological Potency and Selectivity Profiles
The introduction of different substituents onto the Thiazolo[4,5-c]pyridin-2-ol backbone allows for the fine-tuning of a compound's biological potency and selectivity.
In the context of anticancer activity, SAR studies on thiazole-pyridine hybrids have shown that electron-withdrawing groups, such as a chlorine atom on the pyridine ring, can enhance efficacy. nih.gov For a series of thiazolo[5,4-b]pyridine derivatives developed as EGFR-TK inhibitors, specific substitutions led to compounds with remarkable potency and selectivity for cancer cells over normal cells. nih.gov For example, compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) showed potent activity against various cancer cell lines, comparable to the approved drug Osimertinib. nih.gov
The following table illustrates the impact of substituents on the anticancer activity of selected Thiazolo[5,4-b]pyridine analogues against the HCC827 cancer cell line. nih.gov
| Compound | R Group (at position 2) | R' Group (at position 6) | IC₅₀ (μM) against HCC827 |
| 10b | N-(2-methyl-3-nitrophenyl)-2,5-difluorobenzenesulfonamide | 2-aminopyrimidin-5-yl | 0.015 |
| 10c | N-(3-amino-2-methylphenyl)-2,5-difluorobenzenesulfonamide | 2-aminopyrimidin-5-yl | 0.012 |
| 10h | N-(3-(6-(1-methyl-1H-pyrazol-4-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | 1-methyl-1H-pyrazol-4-yl | 0.011 |
| 10i | N-(2-methyl-3-(6-(pyridin-3-yl)thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,5-difluorobenzenesulfonamide | pyridin-3-yl | 0.014 |
| 10k | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | 2-aminopyrimidin-5-yl | 0.010 |
For antimicrobial applications, substitutions on thiazolo[4,5-b]pyridin-2-one derivatives have also yielded significant variations in potency. A study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated that different substituents at the N3 position resulted in varied minimum inhibitory concentrations (MIC) against pathogenic bacteria. mdpi.com
The table below shows the effect of N3-substituents on the antimicrobial activity of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one analogues against Pseudomonas aeruginosa. mdpi.com
| Compound | N3 Substituent | MIC (μM) against P. aeruginosa |
| 3c | 2-hydroxyethyl | 0.44 |
| 3f | 3-aminopropyl | 0.43 |
| 3g | 2-aminoethyl | 0.21 |
These findings underscore the critical role of substituent effects in modulating the biological activity of the thiazolopyridine scaffold, allowing for optimization of potency and selectivity. mdpi.comnih.gov
Role of the Thiazole Moiety in Activity Profiles of this compound Analogues
The thiazole ring is a versatile and reactive heterocycle that is a key component of many biologically active compounds, including vitamin B1. nih.govglobalresearchonline.net Its presence in the this compound scaffold is fundamental to the molecule's activity profile. The thiazole ring can engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic and π-π stacking interactions, which are crucial for binding to biological targets. nih.gov
Significance of the Pyridine Ring in Modulating Molecular Interactions
The electron-deficient nature of the pyridine ring complements the electron-rich thiazole moiety, creating a unique electronic distribution across the fused system that influences its reactivity and binding affinity. Substitutions on the pyridine ring can dramatically alter the molecule's properties. For example, attaching different groups can modify solubility, lipophilicity, and steric profile, thereby affecting the molecule's pharmacokinetics and its ability to fit into a binding pocket. Studies on various thiazolopyridine isomers have consistently shown that modifications to the pyridine part of the scaffold are a viable strategy for optimizing biological activity, whether for antimicrobial, anti-inflammatory, or anticancer purposes. researchgate.netnih.govnih.gov
Iterative Design and Synthesis for Optimized Analogues based on SAR Data
The rational design of more potent and selective this compound analogues relies on an iterative process of design, synthesis, and biological evaluation, guided by SAR data. This cycle begins with a lead compound, from which analogues are designed by systematically modifying specific structural features identified as important for activity.
For example, SAR data might indicate that a bulky hydrophobic group on the pyridine ring enhances potency. The next design cycle would involve synthesizing a series of analogues with various hydrophobic substituents at that position to find the optimal size and character. This approach was effectively used in the development of thiazolo[5,4-b]pyridine derivatives as potent EGFR-TK inhibitors, where a multi-step synthetic pathway, including a Suzuki cross-coupling reaction, was employed to create a library of forty-five derivatives for evaluation. nih.gov
Similarly, the development of a thiazolo-pyrimidinone derivative library was proposed based on SAR studies of related compounds. mdpi.com This strategy involves creating a diverse set of molecules around a core scaffold to comprehensively explore the chemical space and identify compounds with improved biological activity. Computational tools, such as molecular docking, are often used in the design phase to predict how newly designed analogues will bind to their target, helping to prioritize which compounds to synthesize. mdpi.comnih.gov This iterative optimization process is fundamental to modern drug discovery and is essential for developing novel thiazolopyridine-based therapeutic agents.
Preclinical Research Applications and Emerging Directions for Thiazolo 4,5 C Pyridin 2 Ol Derivatives
Exploration in Antimicrobial Research (in vitro and non-human in vivo models)
Derivatives of the thiazolopyridine scaffold have demonstrated promising antimicrobial properties in preclinical studies. Research has focused on their activity against a spectrum of bacterial and fungal pathogens, including drug-resistant strains.
One study investigated the antimicrobial activity of newly synthesized 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)one, which showed notable activity against Gram-positive bacteria and yeast-like fungi. nih.gov Another study reported that 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid exhibited the highest antifungal activity against Candida albicans, with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. consensus.app Furthermore, some thiazolo[4,5-b]pyridine (B1357651) derivatives have shown synergistic activity with existing antibiotics like amoxicillin (B794) against multidrug-resistant bacteria such as ESβL-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus haemolyticus (MRSH). consensus.appresearchgate.net
The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. The diverse substitutions on the thiazolopyridine ring system allow for the fine-tuning of their antimicrobial spectrum and potency.
Table 1: In Vitro Antimicrobial Activity of Selected Thiazolopyridine Derivatives
| Compound | Test Organism | Activity | Source |
| 2,3-Dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)one | Gram-positive bacteria, Yeast-like fungi | Remarkable activity | nih.gov |
| 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid | Candida albicans | MIC: 12.5 μg/mL | consensus.app |
| Thiazolo[4,5-b]pyridine derivative VI | ESβL+ Klebsiella pneumonie, MRSH | Synergistic activity with amoxicillin | consensus.app |
| Thiazole (B1198619) derivative 3 | Gram-positive bacteria, Enterobacter cloacae | High activity | nih.gov |
| Pyridine (B92270) derivative 8 | One bacterial and one fungal strain | High activity | nih.gov |
Investigation in Oncology Research (cellular assays and non-human in vivo cancer models)
The anticancer potential of thiazolopyridine derivatives has been a significant area of preclinical investigation. These compounds have been evaluated against a wide array of human cancer cell lines, demonstrating both cytostatic and cytotoxic effects.
For instance, novel pyridine-thiazole hybrid molecules have been synthesized and screened for their cytotoxic action against various tumor cell lines, including those from colon, breast, and lung cancers, as well as glioblastoma and leukemia. semanticscholar.org One particular compound, 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester, inhibited the growth of all 60 tested cancer cell lines by more than 50%. semanticscholar.org Another study on 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one showed it to be the most active among the screened derivatives in a panel of 60 cell lines. nih.gov
Furthermore, research into thiazolo[5,4-b]pyridine (B1319707) derivatives has identified potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). nih.gov One derivative, 6r, was found to strongly inhibit a c-KIT mutant resistant to imatinib (B729) and significantly reduce the proliferation of GIST-T1 and HMC1.2 cancer cells. nih.gov The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. nih.gov
Table 2: Anticancer Activity of Selected Thiazolopyridine Derivatives in Cellular Assays
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Source |
| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester | 60 human cancer cell lines | Inhibited growth of all cell lines by >50% | semanticscholar.org |
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (5a) | Renal cancer (UO-31), Melanoma (MALME-3M), Non-small cell lung cancer (NCI-H522) | Noticeable cytotoxic activity | nih.gov |
| Thiazolo[5,4-b]pyridine derivative 6r | GIST-T1, HMC1.2 | Potent inhibitor of imatinib-resistant c-KIT; antiproliferative activity | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govpensoft.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various cancer cell lines | Most active among newly synthesized compounds | mdpi.com |
| Hydrazinyl-thiazolo arene ruthenium complexes | HeLa, A2780, A2780cisR | Superior cytotoxic activity compared to cisplatin | acs.org |
Studies on Anti-inflammatory and Antioxidant Potential in Experimental Models)
Several preclinical studies have highlighted the anti-inflammatory and antioxidant properties of thiazolopyridine derivatives. In vivo studies using models such as carrageenan-induced rat paw edema have been instrumental in demonstrating their anti-inflammatory effects.
A series of novel N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their anti-inflammatory action. pensoft.net Some of these compounds were found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. pensoft.netbiointerfaceresearch.com Specifically, (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid showed strong anti-inflammatory action, exceeding that of Ibuprofen. nih.gov The mechanism underlying this activity is believed to involve the inhibition of inflammatory mediators.
In addition to their anti-inflammatory properties, these derivatives have also been investigated for their antioxidant potential. In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have shown that many thiazolo[4,5-b]pyridine derivatives possess significant antioxidant activity. nih.govresearchgate.netnuph.edu.uapensoft.net This dual anti-inflammatory and antioxidant activity makes them interesting candidates for further investigation in diseases with an inflammatory and oxidative stress component.
Table 3: Anti-inflammatory and Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound/Derivative | Experimental Model | Activity | Source |
| N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema (in vivo) | Some compounds more potent than Ibuprofen | pensoft.net |
| (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile | Carrageenan-induced rat paw edema (in vivo) | Strong anti-inflammatory action, exceeding Ibuprofen | nih.gov |
| (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid | Carrageenan-induced rat paw edema (in vivo) | Strong anti-inflammatory action, exceeding Ibuprofen | nih.gov |
| Various thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging assay (in vitro) | Significant antioxidant activity | nih.govresearchgate.netnuph.edu.uapensoft.net |
| Thiazolo-pyrones (e.g., compound 3n) | LPS-induced nitric oxide release in RAW264.7 cells (in vitro); Xylene-induced mice ear edema (in vivo) | Potent inhibition of NO, PGE2, TNF-α, and IL-6; relieved ear swelling | nih.gov |
Emerging Research Directions in Neurobiology and Other Therapeutic Areas within Preclinical Settings
Emerging preclinical research suggests that the therapeutic potential of thiazolopyridine derivatives may extend to neurobiology and other areas. The structural versatility of this scaffold allows for its adaptation to target various receptors and enzymes in the central nervous system.
One area of investigation is their potential as modulators of the corticotropin-releasing factor (CRF) system. nih.govnih.gov CRF is a key neurohormone involved in the body's stress response, and its dysregulation is implicated in neuropsychiatric disorders such as anxiety and depression. A series of thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their binding affinity to the CRF1 receptor. nih.govnih.gov Two compounds, 5o and 5s, showed approximately 25% binding affinity to CRF1 receptors in HEK 293 cell lines. nih.govnih.gov Furthermore, selected compounds were found to upregulate CRF1 mRNA expression, suggesting a potential role in modulating the stress response pathway. nih.govnih.gov
While research in this area is still in its early stages, these findings open up new avenues for the development of thiazolopyridine-based therapeutics for stress-related disorders. Further preclinical studies are warranted to explore their efficacy and mechanism of action in relevant animal models of anxiety and depression.
Future Directions and Advanced Research Perspectives for Thiazolo 4,5 C Pyridin 2 Ol
Development of Novel and Efficient Synthetic Methodologies for Accessing Diverse Analogues
The exploration of Thiazolo[4,5-c]pyridin-2-ol's therapeutic potential is intrinsically linked to the development of versatile and efficient synthetic routes. Future research should prioritize the establishment of novel methodologies capable of generating a diverse library of analogues with modifications at various positions of the bicyclic core. Drawing inspiration from the synthesis of related thiazolopyridine isomers, several promising strategies can be envisioned.
One avenue of exploration involves the refinement of multi-component reactions, which offer an atom-economical and convergent approach to complex molecules. For instance, adapting the [3+3]-cyclization of 4-amino-5H-thiazol-2-one with various reaction partners, a method used for synthesizing thiazolo[4,5-b]pyridines, could potentially be tailored for the this compound scaffold. mdpi.com Furthermore, the application of high-pressure Q-Tube reactor technology, which has been successfully employed for the synthesis of thiazolo[4,5-c]pyridazine derivatives, could offer a green and efficient alternative to conventional heating methods. nih.gov
Solid-phase synthesis presents another powerful tool for the rapid generation of a multitude of analogues. researchgate.net By anchoring the this compound core to a solid support, a wide array of building blocks can be introduced in a combinatorial fashion, facilitating the systematic exploration of structure-activity relationships (SAR). mdpi.com The development of traceless linkers will be crucial to ensure the final compounds are released from the resin without any residual artifacts.
Moreover, microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in heterocyclic chemistry. dmed.org.ua The application of MAOS to key steps in the synthesis of this compound analogues, such as cyclization and cross-coupling reactions, could significantly streamline the synthetic process.
| Synthetic Strategy | Potential Advantages | Relevant Precedents for Thiazolopyridines |
| Multi-component Reactions | Atom economy, convergence, diversity | [3+3]-cyclization for thiazolo[4,5-b]pyridines mdpi.com |
| High-Pressure Synthesis | Green chemistry, efficiency | Q-Tube reactor for thiazolo[4,5-c]pyridazines nih.gov |
| Solid-Phase Synthesis | High-throughput, combinatorial libraries | Synthesis of thiazolo-pyrimidinone derivatives mdpi.com |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields | Microwave-assisted synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles dmed.org.ua |
Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the traditional drug discovery process, enabling the rapid and cost-effective identification of promising drug candidates. For this compound, these computational tools can be leveraged across various stages of the discovery pipeline.
Furthermore, ML models can be trained to predict the biological activity of virtual libraries of this compound derivatives against a panel of therapeutic targets. This in silico screening can prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental validation, thereby conserving resources and accelerating the discovery timeline.
Another key application of AI is in the prediction of potential off-target effects and toxicity. By analyzing the structural features of this compound and its analogues, ML algorithms can flag potential liabilities early in the discovery process, allowing for the design of safer drug candidates. The development of predictive models for key drug-like parameters, such as solubility and metabolic stability, will also be instrumental in guiding lead optimization efforts.
| AI/ML Application | Objective | Potential Impact |
| De Novo Drug Design | Generate novel analogues with desired properties | Accelerated design of potent and selective compounds |
| Virtual Screening | Predict biological activity against various targets | Prioritization of compounds for synthesis and testing |
| Off-Target and Toxicity Prediction | Identify potential safety liabilities | Early identification and mitigation of safety risks |
| ADME Property Prediction | Forecast pharmacokinetic parameters | Design of compounds with improved drug-like properties |
Exploration of Novel Biological Targets and Polypharmacology for this compound
The therapeutic potential of this compound is not limited to a single biological target. The thiazolopyridine scaffold is known to interact with a wide range of proteins, suggesting that this compound and its derivatives may exhibit polypharmacology—the ability to modulate multiple targets simultaneously.
A systematic exploration of novel biological targets is warranted. Given that derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been identified as potent inhibitors of c-KIT, a key target in cancer therapy, investigating the kinase inhibitory potential of this compound analogues is a logical starting point. nih.gov A broad-based kinase panel screening could reveal unexpected and therapeutically relevant targets.
Beyond kinases, the documented antimicrobial and anti-inflammatory activities of other thiazolopyridine derivatives suggest that this compound may have applications in infectious and inflammatory diseases. mdpi.comnih.gov For instance, certain thiazolo[4,5-b]pyridine (B1357651) derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding the activity of the standard drug Ibuprofen in preclinical models. nih.govbiointerfaceresearch.com Screening against a panel of bacterial and fungal strains, as well as in cellular models of inflammation, could uncover novel therapeutic opportunities.
Furthermore, the structural similarity of the thiazolopyridine core to purine (B94841) bioisosteres opens up the possibility of targeting purine-binding proteins, such as enzymes involved in nucleic acid metabolism and signaling pathways. dmed.org.ua A comprehensive target identification strategy, employing techniques such as chemical proteomics and affinity-based chromatography, will be crucial in elucidating the full spectrum of biological targets for this compound class.
| Potential Therapeutic Area | Rationale Based on Isomer/Analogue Activity | Key Biological Targets to Investigate |
| Oncology | c-KIT inhibition by thiazolo[5,4-b]pyridines nih.gov | Receptor tyrosine kinases, serine/threonine kinases |
| Infectious Diseases | Antimicrobial activity of thiazolo[4,5-b]pyridines mdpi.com | Bacterial and fungal enzymes, cell wall components |
| Inflammatory Diseases | Anti-inflammatory effects of thiazolo[4,5-b]pyridines nih.govbiointerfaceresearch.com | Cyclooxygenases, lipoxygenases, inflammatory cytokines |
| Neurological Disorders | Affinity for muscarinic receptors by a related analogue | G-protein coupled receptors, ion channels |
Advanced in vitro and in vivo (non-human) Model Systems for Efficacy and Mechanism Studies
To rigorously evaluate the therapeutic potential of this compound and its analogues, the use of advanced and physiologically relevant model systems is essential. Moving beyond simple cell-based assays, future research should incorporate more sophisticated in vitro and in vivo models.
For oncology applications, three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of the tumor microenvironment compared to traditional 2D cultures. These models can be used to assess the penetration of this compound derivatives into solid tumors and their efficacy in a more physiologically relevant context.
In the realm of infectious diseases, co-culture models that mimic the interaction between pathogens and host cells can provide valuable insights into the mechanism of action of antimicrobial compounds. For example, studying the effect of this compound analogues on intracellular pathogens within macrophages would be a significant advancement.
For inflammatory conditions, the use of primary human cells, such as immune cells isolated from peripheral blood, can offer a more translational perspective than immortalized cell lines. Furthermore, genetically engineered animal models that recapitulate specific aspects of human diseases will be invaluable for assessing in vivo efficacy and target engagement. For instance, a mouse model of carrageenan-induced paw edema has been used to evaluate the anti-inflammatory activity of thiazolo[4,5-b]pyridine derivatives. nih.govbiointerfaceresearch.com
| Model System | Application Area | Key Information Gained |
| 3D Spheroids/Organoids | Oncology | Drug penetration, efficacy in a tumor-like environment |
| Pathogen-Host Co-cultures | Infectious Diseases | Activity against intracellular pathogens, mechanism of action |
| Primary Human Cells | Inflammation | Translational relevance, effects on human immune responses |
| Genetically Engineered Animal Models | Various | In vivo efficacy, target validation, pharmacokinetic/pharmacodynamic relationships |
Strategies for Lead Optimization and Pre-development Candidate Identification (excluding clinical translation)
Once a lead compound from the this compound series has been identified, a systematic lead optimization campaign will be necessary to refine its properties for potential pre-development. This multi-parameter optimization process will focus on enhancing potency, selectivity, and drug-like properties.
A key strategy will be the iterative design-make-test-analyze (DMTA) cycle, where insights from each round of testing inform the design of the next generation of compounds. Computational tools, as discussed in section 8.2, will play a pivotal role in this process by predicting the impact of structural modifications on key parameters.
Structure-based drug design, where the X-ray crystal structure or a homology model of the target protein is available, will enable the rational design of analogues that make optimal interactions with the binding site. This approach can lead to significant improvements in potency and selectivity.
A critical aspect of lead optimization will be the improvement of ADME properties. This will involve medicinal chemistry strategies to enhance aqueous solubility, metabolic stability, and cell permeability, while minimizing interactions with drug transporters and metabolizing enzymes. Techniques such as parallel synthesis can be employed to rapidly generate small libraries of compounds with systematic modifications to address specific ADME liabilities.
The ultimate goal of this phase is to identify a pre-development candidate that meets a stringent set of criteria, including potent and selective activity in relevant in vitro and in vivo models, a well-defined mechanism of action, and a favorable ADME profile. This rigorous pre-clinical evaluation will provide a strong foundation for any future translational efforts.
| Optimization Parameter | Strategy | Desired Outcome |
| Potency | Structure-based design, SAR exploration | Increased affinity for the primary biological target |
| Selectivity | Rational design based on target-ligand interactions | Minimized off-target activity |
| Solubility | Introduction of polar functional groups, salt formation | Improved aqueous solubility for better bioavailability |
| Metabolic Stability | Modification of metabolically labile sites | Increased half-life and in vivo exposure |
Q & A
Q. What are the standard synthetic pathways for preparing Thiazolo[4,5-c]pyridin-2-ol derivatives, and what key intermediates are involved?
this compound derivatives are typically synthesized via cyclization reactions. A common approach involves:
- Schiff base formation : Condensation of 1,4-diacetylphenyl with carbohydrazide to generate hydrazone intermediates .
- Cyclization : Reaction of Schiff bases with thioglycolic acid under acidic conditions to form thiazolidinones, followed by further cyclization with hydroxylamine hydrochloride and KOH to yield fused isoxazolines .
- Functionalization : Substitution at the pyridine ring using pyridine-2-carbaldehydes to introduce antimicrobial activity-enhancing groups (e.g., 5-methyl, 5-methoxy) .
Key intermediates include Schiff bases (C=N stretching at 1614 cm⁻¹ in FTIR) and thiazolidinones (characteristic 1H NMR signals at δ 2.51 ppm for aromatic SH groups) .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- FTIR : Identifies functional groups (e.g., C=N at ~1614 cm⁻¹, S-H at ~2550 cm⁻¹) .
- 1H and 13C NMR : Confirms structural motifs, such as pyridine protons (δ 7.93–7.74 ppm) and thiazole carbons (δ 160–170 ppm) .
- Elemental analysis (CHN) : Validates purity and stoichiometry .
Advanced Research Questions
Q. How can structural modifications enhance the antimicrobial activity of this compound derivatives?
- Substituent optimization : Derivatives with electron-withdrawing groups (e.g., 5-chloro-pyridin-2-yl) show improved antibacterial activity due to increased electrophilicity and membrane penetration .
- Hybrid systems : Fusion with 1,2,4-triazole rings enhances synergistic effects, as seen in compounds 7c and 7d , which exhibit MIC values <10 µg/mL against S. aureus and E. coli .
- Mechanistic studies : Derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), confirmed via competitive binding assays .
Q. What challenges arise in evaluating the pharmacokinetic properties of this compound derivatives?
- Metabolic stability : The thiazole ring is prone to oxidative degradation by cytochrome P450 enzymes, requiring prodrug strategies (e.g., esterification) .
- Blood-brain barrier (BBB) penetration : For neurological applications (e.g., mGluR5 antagonism), logP optimization (target: 2–3) improves BBB permeability .
- Toxicity profiling : Derivatives with unsubstituted pyridine rings show hepatotoxicity in vitro (IC50 <50 µM in HepG2 cells), necessitating structural detoxification .
Q. How do this compound derivatives act as metabotropic glutamate receptor (mGluR5) antagonists?
- Binding affinity : Derivatives like (2-methyl-thiazolo[4,5-c]pyridin-4-yl)-amine exhibit Ki <400 nM for mGluR5, confirmed via radioligand ([3H]MPEP) displacement assays .
- Therapeutic potential : These compounds reduce glutamate excitotoxicity in neurodegenerative models (e.g., IC50 = 29 nM for Huntington’s disease) .
- Structural requirements : A 2-methyl group on the thiazole ring enhances receptor selectivity, while chloro-substitutions improve metabolic stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
